molecular formula C24H22N4O2S B15054522 N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15054522
M. Wt: 430.5 g/mol
InChI Key: RRAIDXCUATWFSJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the compound is acylated with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

Medicinally, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound could be evaluated for similar activities.

Industry

Industrially, it could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific structural features, such as the methoxyphenyl and m-tolyl groups, which may confer distinct biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-17-9-8-10-18(15-17)23-26-27-24(28(23)19-11-4-3-5-12-19)31-16-22(29)25-20-13-6-7-14-21(20)30-2/h3-15H,16H2,1-2H3,(H,25,29)

InChI Key

RRAIDXCUATWFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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